
1-(3-Phenoxypropyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxypropyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 1-(3-Phenoxypropyl)pyrrolidin-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination under controlled conditions. For example, coupling 3-phenoxypropyl halides with pyrrolidin-3-amine derivatives in anhydrous solvents (e.g., THF or DMF) with bases like cesium carbonate or triethylamine. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored using TLC and confirmed via 1H-NMR and HPLC (>95% purity) .
Key Parameters | Recommended Conditions |
---|---|
Reaction Temperature | 35–60°C (optimized via kinetic studies) |
Solvent | Anhydrous DMF or THF |
Purification Method | Column chromatography (ethyl acetate/hexane) |
Analytical Validation | 1H-NMR, HPLC, and HRMS |
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H- and 13C-NMR to confirm proton/carbon environments (e.g., phenoxy group at δ ~6.8–7.2 ppm, pyrrolidine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 261.2).
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in inert atmospheres (argon) to prevent oxidation. Degradation products (e.g., oxidized amines) are detectable via LC-MS. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be probed experimentally and computationally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates using stopped-flow UV-Vis spectroscopy or 19F-NMR (if fluorinated analogs are used) .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states or use molecular dynamics (MD) simulations to study conformational flexibility .
Technique | Application |
---|---|
DFT (e.g., Gaussian) | Predict regioselectivity in substitutions |
MD Simulations (e.g., GROMACS) | Analyze solvent interactions and stability |
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Chiral resolution via HPLC (chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution (lipases or acylases). Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .
Q. How can contradictory toxicity data for pyrrolidine derivatives be addressed in preclinical studies?
- Methodological Answer : Use tiered testing:
- In Vitro Assays : MTT assays for cytotoxicity (IC50), Ames tests for mutagenicity .
- In Silico Models : QSAR predictions for acute oral toxicity (e.g., OECD Toolbox).
Test | Endpoint | Evidence Source |
---|---|---|
MTT Assay | Cell viability (IC50) | |
Ames Test | Mutagenicity |
Q. What computational approaches optimize this compound for target binding?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Screen against receptors (e.g., GPCRs or ion channels) using crystal structures from the PDB.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs .
Q. How are enzymatic interactions of this compound characterized?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics (Kd, kon/koff) or isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .
Q. What multi-step synthetic routes improve yield for this compound derivatives?
- Methodological Answer : Employ flow chemistry for hazardous steps (e.g., Grignard reactions) and design orthogonal protecting groups (e.g., Fmoc for amines). Optimize via DoE (Design of Experiments) to identify critical factors (temperature, catalyst loading) .
Q. How is this compound used in biological target identification?
- Methodological Answer :
Apply affinity-based proteomics (biotinylated probes) or CRISPR-Cas9 knockout screens to identify interacting proteins. Validate via Western blot or co-immunoprecipitation .
Propriétés
Numéro CAS |
1248113-08-7 |
---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(3-phenoxypropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2O/c14-12-7-9-15(11-12)8-4-10-16-13-5-2-1-3-6-13/h1-3,5-6,12H,4,7-11,14H2 |
Clé InChI |
AMXHWTAAMKNNAO-UHFFFAOYSA-N |
SMILES |
C1CN(CC1N)CCCOC2=CC=CC=C2 |
SMILES canonique |
C1CN(CC1N)CCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.